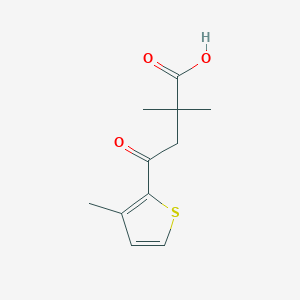

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid

Description

Historical Context and Discovery

The development of 2,2-dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid emerged from the broader historical progression of thiophene chemistry research that began in the late 19th century. While specific discovery details for this particular compound are not extensively documented in publicly available literature, its synthesis likely developed during the expansion of heterocyclic chemistry research in the latter half of the 20th century. The compound was first catalogued in chemical databases with its current Chemical Abstracts Service number 951893-92-8, indicating its formal recognition within the scientific community. The systematic development of thiophene-containing carboxylic acid derivatives gained momentum as researchers recognized the unique electronic properties and synthetic versatility of thiophene rings in pharmaceutical and materials science applications.

The compound's entry into commercial chemical supply catalogs occurred as part of the broader availability of specialized research chemicals for academic and industrial laboratories. Its inclusion in multiple supplier databases suggests sustained research interest and practical applications in synthetic chemistry. The development timeline aligns with increasing focus on heterocyclic compounds as building blocks for more complex molecular architectures, particularly in medicinal chemistry and materials science research programs.

Chemical Classification and Nomenclature

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid belongs to several overlapping chemical classifications that define its structural and functional characteristics. Primarily, it is classified as a substituted butyric acid derivative, featuring the characteristic four-carbon carboxylic acid backbone with geminal dimethyl substitution at the 2-position. The compound simultaneously falls within the category of thiophene derivatives, specifically those containing 3-methylthiophene-2-yl substituents, which impart distinctive electronic and steric properties to the overall molecular structure.

From a functional group perspective, the compound contains multiple reactive sites including a carboxylic acid group, a ketone functionality, and an aromatic thiophene ring system. This combination of functional groups classifies it as a polyfunctional organic compound suitable for diverse chemical transformations. The presence of the thiophene ring places it within the broader category of heterocyclic compounds, specifically five-membered sulfur-containing aromatics.

Properties

IUPAC Name |

2,2-dimethyl-4-(3-methylthiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJWHQYBCLUNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250060 | |

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-92-8 | |

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 2,2-dimethyl-4-oxobutyric acid.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 3-methylthiophene undergoes acylation with an acyl chloride derivative of 2,2-dimethyl-4-oxobutyric acid in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-4-(3-methyl-2-thienyl)-4-hydroxybutyric acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-hydroxybutyric acid.

Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research has indicated that compounds similar to 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of these compounds, demonstrating their potential as therapeutic agents against oxidative damage .

1.2 Anti-inflammatory Effects

The thienyl moiety in the compound enhances its interaction with biological systems, suggesting potential anti-inflammatory properties. In vitro studies have shown that similar structures can inhibit pro-inflammatory cytokines, making them candidates for further development in treating inflammatory diseases .

1.3 Drug Development

The unique structure of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid positions it as a scaffold for synthesizing new pharmacologically active compounds. Its derivatives could be explored for their efficacy against various diseases, including cancer and neurodegenerative disorders .

Agricultural Applications

2.1 Pesticide Development

The compound's thienyl group is known for its biological activity, which can be leveraged in developing new agrochemicals. Research into thienyl derivatives has shown promise in enhancing the efficacy of pesticides by improving their stability and bioactivity against pests while minimizing environmental impact .

2.2 Plant Growth Regulators

Compounds with similar structures have been investigated for their role as plant growth regulators. They can influence plant growth processes such as root development and flowering, providing a potential avenue for agricultural enhancement through regulated growth responses .

Materials Science

3.1 Polymer Chemistry

In materials science, 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .

3.2 Photovoltaic Applications

Research into organic photovoltaic materials has identified thienyl compounds as promising candidates due to their electronic properties. The integration of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid into photovoltaic cells could improve light absorption and charge transport efficiency .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid involves its interaction with molecular targets and pathways in biological systems. The compound’s thienyl ring and ketone group play crucial roles in its reactivity and binding affinity. Specific molecular targets may include enzymes, receptors, and other proteins involved in metabolic and signaling pathways. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

Aromatic Substituents :

- The thienyl group in the target compound provides a smaller aromatic system compared to Fenbufen’s biphenyl or naphthalene derivatives . This may reduce steric hindrance and improve solubility.

- The 3-methyl substitution on the thienyl ring could enhance metabolic stability compared to unsubstituted thiophenes .

Functional Groups: The β-keto acid moiety is shared with Fenbufen, which is critical for its anti-inflammatory activity via cyclooxygenase inhibition .

Steric Effects :

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : Thienyl derivatives generally exhibit moderate water solubility due to the polar keto and carboxylic acid groups, though lipophilic substituents (e.g., methyl, naphthalene) reduce it .

- Melting Points : Fenbufen melts at 148–150°C, while methyl esters (e.g., ) typically have lower melting points due to reduced hydrogen bonding.

Biological Activity

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid (DMTOBA) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis of DMTOBA

The synthesis of DMTOBA commonly involves Friedel-Crafts acylation , where 3-methylthiophene reacts with an acyl chloride derivative of 2,2-dimethyl-4-oxobutyric acid in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is conducted in an anhydrous solvent such as dichloromethane at controlled low temperatures to optimize yield and purity .

Key Reaction Steps:

- Starting Materials :

- 3-Methylthiophene

- 2,2-Dimethyl-4-oxobutyric acid

- Catalyst : Aluminum chloride

- Solvent : Dichloromethane

Biological Activity Overview

DMTOBA has been investigated for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against several bacterial strains.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro and in vivo.

- Potential Therapeutic Applications : Explored for use in developing new pharmaceuticals targeting various diseases.

The biological activity of DMTOBA is attributed to its interaction with specific molecular targets within biological systems. The thienyl ring and ketone group are crucial for its reactivity and binding affinity to enzymes, receptors, and proteins involved in metabolic pathways.

Target Pathways:

- Enzymatic Inhibition : DMTOBA may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential modulation of receptors associated with pain and inflammation responses .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced TNF-α levels in animal models | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Detailed Research Findings

-

Antimicrobial Activity :

- A study demonstrated that DMTOBA exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects :

- Cytotoxicity Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid, and what are their key intermediates?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride derivatives to introduce the 3-methylthiophene group. A Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids is also viable for generating the β-keto acid backbone. Key intermediates include (E)-4-aryl-4-oxo-2-butenoic acids and substituted thienyl precursors. Reaction optimization requires anhydrous conditions and catalysts like AlCl₃ for Friedel-Crafts steps .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The thiophene ring protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.5 ppm for geminal dimethyl), and ketone carbonyl (δ ~2.8 ppm) are diagnostic.

- IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone and carboxylic acid groups.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₁H₁₄O₃S (exact mass calculated via monoisotopic mass data) validate the molecular formula .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is polar due to the carboxylic acid and ketone groups, making it soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (1–12) and temperatures (4–40°C) are recommended. Storage at –20°C in inert atmospheres prevents degradation of the thiophene moiety .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for analogs of this compound, given its stereochemical complexity?

- Methodological Answer : Chiral HPLC using columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phases effectively separate R/S enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by ¹H NMR analysis can resolve enantiomers. Enantiomeric excess (ee) should be quantified via polarimetry or circular dichroism .

Q. What strategies are employed to evaluate the biological activity of derivatives of this compound, such as anti-inflammatory or antimicrobial effects?

- Methodological Answer :

- In vitro assays : COX-2 inhibition (for anti-inflammatory activity) using ELISA kits and microbial growth inhibition (e.g., E. coli, S. aureus) via microdilution methods.

- Structure-Activity Relationship (SAR) : Systematic substitution of the thiophene ring (e.g., halogenation) and modification of the dimethyl group to assess potency trends. EC₅₀/IC₅₀ values are calculated using dose-response curves .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?

- Methodological Answer : Impurities like unreacted thiophene precursors or oxidation byproducts are detected via UPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile). Limit of detection (LOD) is optimized to ≤0.1% using external calibration curves. For non-volatile impurities, charged aerosol detection (CAD) provides superior sensitivity .

Q. How does the electron-withdrawing effect of the 3-methylthiophene group influence the compound’s reactivity in further derivatization?

- Methodological Answer : The thiophene’s electron-deficient nature directs electrophilic substitution to the 5-position. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts reactive sites, validated experimentally by nitration or bromination studies. Reactivity is enhanced by introducing electron-donating groups (e.g., methoxy) on the thiophene ring .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points for this compound: How to validate experimental data?

- Methodological Answer : Variations may arise from polymorphic forms or solvent residues. Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen flow identifies polymorph transitions. Recrystallization from ethanol/water (1:1) ensures purity, and data should be cross-verified with published crystallography studies (e.g., CCDC entries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.